2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide
Brand Name: Vulcanchem
CAS No.: 84145-66-4
VCID: VC17008315
InChI: InChI=1S/C26H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(25(29)22(2)3)23-21-24(28)31-26(23)30/h22-23H,4-21H2,1-3H3
SMILES:
Molecular Formula: C26H47NO4
Molecular Weight: 437.7 g/mol

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide

CAS No.: 84145-66-4

Cat. No.: VC17008315

Molecular Formula: C26H47NO4

Molecular Weight: 437.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide - 84145-66-4

Specification

CAS No. 84145-66-4
Molecular Formula C26H47NO4
Molecular Weight 437.7 g/mol
IUPAC Name N-(2,5-dioxooxolan-3-yl)-2-methyl-N-octadecylpropanamide
Standard InChI InChI=1S/C26H47NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(25(29)22(2)3)23-21-24(28)31-26(23)30/h22-23H,4-21H2,1-3H3
Standard InChI Key OHUPFRGAUGZKCY-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C(=O)C(C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The systematic name 2-Methyl-N-octadecyl-N-(tetrahydro-2,5-dioxo-3-furyl)propionamide delineates its structure unambiguously:

  • Propionamide backbone: A three-carbon chain (CH2CH2CONH2) with a methyl group (-CH3) at the second carbon position.

  • N-octadecyl substitution: An 18-carbon alkyl chain (C18H37) attached to the amide nitrogen.

  • Tetrahydro-2,5-dioxo-3-furyl group: A five-membered oxygen-containing ring with two ketone groups at positions 2 and 5, fused to the amide nitrogen.

This configuration introduces steric bulk from the octadecyl chain and electronic effects from the electron-withdrawing dioxo-furyl group, which may influence solubility, reactivity, and intermolecular interactions .

Structural Analogues

The tetrahydro-2,5-dioxofuryl moiety is structurally related to N-(2,5-Dioxooxolan-3-yl)acetamide (CAS 41148-79-2), which shares the dioxolane ring but lacks the extended alkyl chain . Comparative analysis of such analogs suggests that the octadecyl group in the target compound would significantly enhance lipophilicity, as evidenced by the solubility trends of long-chain alkyl derivatives in the AAT Bioquest database . For instance, 1,2,4-Trichlorobenzene (solubility 0.049 g/L) demonstrates how hydrophobic substituents reduce aqueous solubility, a pattern likely applicable to this compound .

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, patents describing similar amides with heterocyclic substituents offer plausible routes. For example, EP1392639B1 details the formation of N-substituted amides via nucleophilic acyl substitution, where a primary amine reacts with an activated carbonyl derivative (e.g., acid chloride or anhydride) . Applying this methodology:

  • Propionyl chloride could be reacted with octadecylamine to form N-octadecylpropionamide.

  • Subsequent substitution at the amide nitrogen with a tetrahydro-2,5-dioxo-3-furyl group would require deprotonation of the amide nitrogen, followed by coupling with an appropriately functionalized furan derivative.

The tetrahydro-2,5-dioxofuryl component might be synthesized through cyclization of a dicarbonyl precursor, as seen in the preparation of related dioxolane rings .

Stability Considerations

The presence of the dioxo-furyl ring introduces potential instability under acidic or basic conditions due to ring-opening reactions. Analogous compounds, such as 1,3,5-triazine derivatives, exhibit hydrolytic sensitivity, suggesting that the target compound may require stabilization strategies for long-term storage .

Physicochemical Properties

Solubility and Partitioning

Based on structural analogs:

  • Hydrophobicity: The octadecyl chain dominates solubility behavior, rendering the compound likely insoluble in water (<0.1 g/L) and soluble in nonpolar solvents (e.g., hexane, chloroform) .

  • LogP Estimation: Using the Crippen fragmentation method, the logP value is predicted to exceed 8, indicating high lipid affinity.

Thermal Properties

  • Melting Point: Long alkyl chains typically confer melting points between 50–100°C, but the rigid dioxo-furyl ring may elevate this range.

  • Thermal Decomposition: Thermogravimetric analysis of similar amides shows decomposition onset near 200°C, primarily due to C-N bond cleavage .

Research Findings and Experimental Data

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretches (1680–1750 cm⁻¹ for amide and ketone groups), and C-O-C vibrations (1100–1250 cm⁻¹) from the furyl ring.

  • NMR: The octadecyl chain would produce a broad singlet at δ 1.2–1.4 ppm (CH2), while the dioxo-furyl protons resonate downfield (δ 4.5–5.5 ppm) .

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